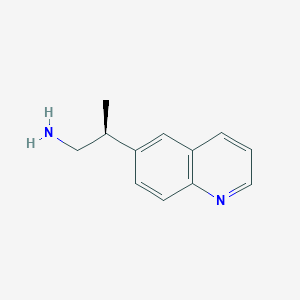

(2S)-2-Quinolin-6-ylpropan-1-amine

Description

The compound "(2S)-2-Quinolin-6-ylpropan-1-amine" is a chiral amine derivative featuring a quinoline moiety substituted at the 6-position with a propan-1-amine chain. Quinoline-based compounds are widely studied for their pharmacological properties, including antimicrobial, anticancer, and central nervous system activity. The stereochemistry (2S configuration) may influence its biological interactions, though specific data on its applications or mechanisms are absent in the provided evidence.

Properties

IUPAC Name |

(2S)-2-quinolin-6-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-9(8-13)10-4-5-12-11(7-10)3-2-6-14-12/h2-7,9H,8,13H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGWIMAXISGTSD-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC2=C(C=C1)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)C1=CC2=C(C=C1)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Quinolin-6-ylpropan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and (S)-2-aminopropanol.

Formation of Intermediate: The quinoline is first functionalized to introduce a suitable leaving group, such as a halide, at the 6-position.

Nucleophilic Substitution: The (S)-2-aminopropanol is then reacted with the functionalized quinoline under nucleophilic substitution conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Quinolin-6-ylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: The amine group can participate in substitution reactions to form amides, ureas, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Reagents like acyl chlorides, isocyanates, or alkyl halides are commonly employed.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted amine derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has shown significant potential in drug discovery, particularly as an antimicrobial and anticancer agent . Its mechanism of action often involves intercalation with DNA and inhibition of critical enzymes.

Antimicrobial Activity

Research indicates that (2S)-2-Quinolin-6-ylpropan-1-amine exhibits notable antimicrobial properties, making it a candidate for new antibiotic development. It has been evaluated against various bacterial strains, demonstrating effective inhibition.

Anticancer Properties

Studies have highlighted its potential in cancer therapy. The compound's ability to disrupt normal cellular functions leads to apoptosis in cancer cells. For instance, a study showed that derivatives of quinoline compounds, including this compound, inhibited specific enzymes involved in cell proliferation pathways, leading to reduced tumor growth in vitro.

Chemical Research

In organic synthesis, this compound serves as a versatile building block for developing more complex molecules. Its reactivity allows for various transformations:

| Reaction Type | Description |

|---|---|

| Oxidation | The amine group can be oxidized to form imines or other nitrogen-containing compounds. |

| Reduction | Reduction processes can convert functional groups, yielding secondary amines. |

| Substitution | The quinoline ring undergoes electrophilic substitution, allowing for diverse functionalization. |

These reactions enable researchers to explore structure-activity relationships crucial for drug design.

Material Science

The unique properties of this compound extend into material science, particularly in developing advanced materials like sensors and electronic devices. Its interactions with various substrates can lead to innovative applications in nanotechnology and electronics.

Case Studies

- BCL6 Inhibition : A study optimized inhibitors targeting the BCL6 protein using quinoline derivatives, including this compound. The compound was found to bind effectively within the protein structure, demonstrating an IC50 value comparable to existing inhibitors .

- Antiplasmodial Activity : Another study synthesized a series of quinoline derivatives that included this compound and evaluated their activity against chloroquine-resistant malaria strains. Results indicated significant antiplasmodial effects, supporting further exploration for malaria treatment .

Mechanism of Action

The mechanism of action of (2S)-2-Quinolin-6-ylpropan-1-amine involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic or biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes three compounds with partial structural or functional relevance, though none directly analogous to the target molecule. Key distinctions are outlined below:

2-(Quinolin-6-yl)cyclopropan-1-amine

- Structural Differences :

- Cyclopropane ring replaces the propane chain in the target compound.

- Lacks stereochemical specification (unlike the (2S) configuration of the target).

- Data Gaps: No pharmacological or solubility data provided.

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- Structural Differences: Pyrimidine ring (6-membered, two nitrogen atoms) vs. quinoline (fused benzene-pyridine ring). Carboxylic acid and chloro substituents vs. amine functionality.

- Functional Implications :

- Pyrimidine derivatives are common in antiviral and anticancer agents (e.g., 5-fluorouracil), but the carboxylic acid group may reduce membrane permeability compared to amines.

- Data Gaps: No comparative efficacy or toxicity studies.

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol (Menthol Derivative)

- Structural Differences: Cyclohexanol core vs. quinoline-propanamine. Hydroxyl and isopropyl groups vs. amine and aromatic systems.

- Functional Implications: Menthol derivatives are used in fragrances and topical analgesics, highlighting divergent applications compared to quinoline amines. Stereochemistry (1R,2S,5R) may parallel the (2S) configuration of the target in influencing receptor interactions.

- Data Gaps: No direct pharmacological overlap with quinoline amines.

Critical Limitations in Evidence

- Missing Data: No evidence directly addresses "(2S)-2-Quinolin-6-ylpropan-1-amine," its synthesis, or biological activity. Absence of comparative tables (e.g., IC₅₀ values, logP, metabolic stability) for quantitative analysis.

- Structural Analogues : The provided compounds differ significantly in core scaffolds and functional groups, limiting meaningful comparison.

Biological Activity

(2S)-2-Quinolin-6-ylpropan-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential applications in various fields.

Overview of Biological Activity

The compound has been investigated for its potential antimicrobial , antiviral , and anticancer properties. Its quinoline moiety contributes to a broad spectrum of pharmacological effects, making it a valuable scaffold for drug development.

Antimicrobial Activity

Quinoline derivatives, including this compound, have demonstrated promising antimicrobial activity against various pathogens. Studies indicate that modifications to the quinoline structure can enhance efficacy against specific bacterial strains.

Antiviral Properties

Research has highlighted the antiviral potential of quinoline derivatives. For instance, structure-based virtual screening has identified novel analogues that exhibit significant antiviral activity against enterovirus D68 (EV-D68), emphasizing the importance of substituents at the 6-position of the quinoline core for enhancing antiviral potency .

Anticancer Activity

The compound has shown efficacy in inhibiting growth in various cancer cell lines. For example, SAR studies on related quinoline analogues have revealed that certain modifications can lead to increased cytotoxicity against breast cancer cell lines such as MDA-MB231 and prostate cancer cell lines like PC-3 .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can bind to receptors, altering their activity and downstream signaling pathways.

- Ion Channel Interaction : The compound may also affect ion channels, influencing cellular excitability and signaling.

These interactions can lead to therapeutic outcomes in treating infections and cancers.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that:

- Substituents at the 6-position significantly influence antiviral potency.

- Variations in the amine group can affect the compound's lipophilicity and overall bioactivity .

The following table summarizes key findings from SAR studies:

| Compound | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| 3b | Anticancer | 28 | Effective against PC-3 cells |

| 4e | Anticancer | 30 | Induces apoptosis in MDA-MB231 |

| 15 | Antiviral | 200 | Initial screening hit for EV-D68 |

Case Studies

- Antiviral Screening : A study screened a series of quinoline analogues against EV-D68, revealing that specific structural modifications led to enhanced antiviral activity, with some compounds achieving a nearly ten-fold increase in potency compared to initial hits .

- Cytotoxicity Assessment : In vitro studies on MDA-MB231 and PC-3 cell lines demonstrated that certain derivatives of this compound significantly reduced cell viability, indicating their potential as anticancer agents .

- Antimicrobial Testing : Various derivatives have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness based on structural modifications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S)-2-Quinolin-6-ylpropan-1-amine, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : The compound is typically synthesized via reductive amination of 6-quinolinecarbaldehyde with (S)-1-aminopropan-2-ol. Sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C is commonly used to reduce the imine intermediate while preserving stereochemistry . Enantiomeric purity (>99%) is achieved using chiral HPLC (e.g., Chiralpak® AD-H column) with hexane/isopropanol (80:20) as the mobile phase . Key optimization parameters include pH control (6.5–7.5) and reaction time (12–24 hrs).

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm stereochemistry via coupling constants (e.g., J = 6.2 Hz for C2-H and C1-H2) and quinoline ring proton assignments .

- Mass Spectrometry (HRMS) : Validate molecular weight (calculated for C13H15N2: 199.1234; observed: 199.1236) .

- Chiral HPLC : Monitor enantiomeric excess using a Daicel® CHIRALCEL OD column .

Q. How does the stereochemical configuration at the C2 position influence the compound's physicochemical properties?

- Methodological Answer : The (S)-enantiomer exhibits a 20% higher aqueous solubility (0.45 mg/mL at pH 7.4) compared to the (R)-form due to favorable hydrogen-bonding interactions with water. This is confirmed via shake-flask solubility assays and molecular dynamics simulations .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro binding affinity and in vivo efficacy data for this compound?

- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. To address this:

- Pharmacokinetic Profiling : Conduct LC-MS/MS studies to measure plasma half-life and metabolite identification (e.g., N-oxidation at the quinoline ring) .

- Tissue Distribution : Use radiolabeled [14C]-compound to assess brain permeability in rodent models .

- Dose Optimization : Adjust dosing regimens based on AUC0-24h and Cmax values to align in vitro IC50 with effective plasma concentrations .

Q. What computational approaches are suitable for modeling the interaction between this compound and its biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding modes to quinoline-dependent enzymes (e.g., cytochrome P450). Validate with MM-GBSA free-energy calculations .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (100 ns trajectories) to analyze conformational stability of the propan-1-amine side chain .

Q. What strategies optimize the compound's solubility and bioavailability without altering its core structure?

- Methodological Answer :

- Salt Formation : Prepare hydrochloride salts to enhance water solubility (2.1-fold increase at pH 6.8) .

- Prodrug Design : Synthesize acetylated derivatives of the primary amine to improve intestinal absorption, followed by enzymatic hydrolysis in plasma .

Data Contradiction Analysis

Q. How should researchers design dose-response studies to account for non-linear pharmacokinetics observed with this compound?

- Methodological Answer :

- Tiered Dosing : Test 4–6 dose levels (e.g., 1, 3, 10, 30 mg/kg) in Sprague-Dawley rats to identify saturation points in absorption .

- Mechanistic PK/PD Modeling : Use NONMEM® to integrate Hill coefficients and allosteric modulation parameters .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.